molecular formula C55H76N16O13 B1608300 Angiotensin I, des-leu(10)- CAS No. 25673-02-3

Angiotensin I, des-leu(10)-

Cat. No.: B1608300
CAS No.: 25673-02-3
M. Wt: 1169.3 g/mol
InChI Key: KPFXCUQXADCCOY-YYZAUJHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I, des-leu(10)- is a derivative of angiotensin I, a decapeptide involved in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance. This compound is formed by the removal of the C-terminal leucine from angiotensin I, resulting in a nonapeptide. It is known for its potential biological activities, including its role in cardiovascular regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I, des-leu(10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of angiotensin I, des-leu(10)- may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Angiotensin I, des-leu(10)- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products:

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Angiotensin I, des-leu(10)- has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Potential therapeutic applications in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

Angiotensin I, des-leu(10)- exerts its effects by interacting with specific receptors in the renin-angiotensin system. It binds to angiotensin receptors, leading to various physiological responses, including vasoconstriction and aldosterone secretion. The molecular targets include angiotensin type 1 (AT1) and type 2 (AT2) receptors. The pathways involved in its mechanism of action include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

    Angiotensin I: A decapeptide precursor to angiotensin II, involved in blood pressure regulation.

    Angiotensin II: An octapeptide with potent vasoconstrictive properties.

    Angiotensin III: A heptapeptide with similar but less potent effects compared to angiotensin II.

Uniqueness: Angiotensin I, des-leu(10)- is unique due to its specific structure, which lacks the C-terminal leucine. This structural difference can lead to distinct biological activities and receptor interactions compared to other angiotensin peptides. Its potential therapeutic applications and role in scientific research make it a compound of significant interest.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H76N16O13/c1-29(2)44(69-47(76)37(12-8-18-61-55(57)58)64-46(75)36(56)24-43(73)74)51(80)66-39(21-32-14-16-35(72)17-15-32)49(78)70-45(30(3)4)52(81)67-40(22-33-25-59-27-62-33)53(82)71-19-9-13-42(71)50(79)65-38(20-31-10-6-5-7-11-31)48(77)68-41(54(83)84)23-34-26-60-28-63-34/h5-7,10-11,14-17,25-30,36-42,44-45,72H,8-9,12-13,18-24,56H2,1-4H3,(H,59,62)(H,60,63)(H,64,75)(H,65,79)(H,66,80)(H,67,81)(H,68,77)(H,69,76)(H,70,78)(H,73,74)(H,83,84)(H4,57,58,61)/t36-,37-,38-,39-,40-,41-,42-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXCUQXADCCOY-YYZAUJHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H76N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180370
Record name Angiotensin I, des-leu(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1169.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25673-02-3
Record name Angiotensin I, des-leu(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025673023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I, des-leu(10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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